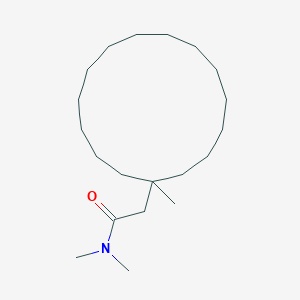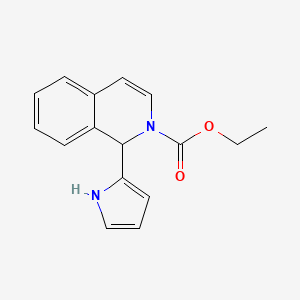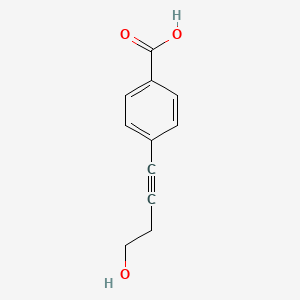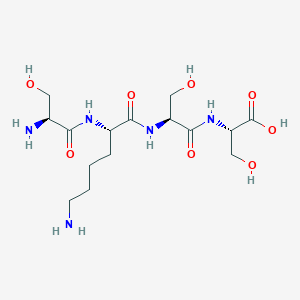
N,N-Dimethyl-2-(1-methylcyclopentadecyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-(1-methylcyclopentadecyl)acetamide is an organic compound characterized by its unique structure, which includes a dimethylacetamide group attached to a cyclopentadecyl ring. This compound is known for its versatility in various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(1-methylcyclopentadecyl)acetamide typically involves the reaction of dimethylamine with acetic anhydride or acetic acid. The reaction conditions often include:
Temperature: Moderate temperatures are maintained to ensure the reaction proceeds efficiently.
Catalysts: Catalysts such as sulfuric acid or hydrochloric acid may be used to facilitate the reaction.
Solvents: Common solvents include dichloromethane or toluene to dissolve the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors equipped with temperature control and stirring mechanisms.
Purification: The product is purified using distillation or crystallization techniques to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-2-(1-methylcyclopentadecyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylacetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, toluene, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
N,N-Dimethyl-2-(1-methylcyclopentadecyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the dimethylacetamide group into various molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N,N-Dimethyl-2-(1-methylcyclopentadecyl)acetamide exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.
Pathways: It can modulate various biochemical pathways, including those involved in metabolism and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylacetamide: A similar compound with a simpler structure, commonly used as a solvent and reagent in organic synthesis.
N,N-Dimethylformamide: Another related compound, known for its use as a solvent and reagent in various chemical reactions.
Uniqueness
N,N-Dimethyl-2-(1-methylcyclopentadecyl)acetamide is unique due to its cyclopentadecyl ring, which imparts distinct chemical properties and reactivity compared to simpler dimethylacetamide derivatives.
Propriétés
Numéro CAS |
823213-82-7 |
|---|---|
Formule moléculaire |
C20H39NO |
Poids moléculaire |
309.5 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(1-methylcyclopentadecyl)acetamide |
InChI |
InChI=1S/C20H39NO/c1-20(18-19(22)21(2)3)16-14-12-10-8-6-4-5-7-9-11-13-15-17-20/h4-18H2,1-3H3 |
Clé InChI |
LQUXJILJRLYELY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCCCCCCCCCCC1)CC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Cyano-2-ethyl-4-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B14227717.png)

![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B14227720.png)
![2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14227725.png)

![4-{[2-(Ethylamino)ethyl]amino}pent-3-EN-2-one](/img/structure/B14227738.png)
![3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14227752.png)
![3-(3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]isoquinolin-5-yl)cyclohexa-3,5-diene-1,2-dione](/img/structure/B14227756.png)
![N'-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14227760.png)
![Silacyclohexan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14227763.png)


